molecular formula C8H11N B147342 N-Methyl-p-toluidine CAS No. 623-08-5

N-Methyl-p-toluidine

Cat. No.: B147342
CAS No.: 623-08-5
M. Wt: 121.18 g/mol
InChI Key: QCIFLGSATTWUQJ-UHFFFAOYSA-N
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Description

N-Methyl-p-toluidine (IUPAC: N,4-Dimethylaniline) is an aromatic secondary amine with the molecular formula C₈H₁₁N and a molecular weight of 121.18 g/mol . Structurally, it consists of a benzene ring substituted with a methyl group at the para position and a methyl group attached to the nitrogen atom (CH₃−C₆H₄−NH−CH₃). Key properties include a boiling point of 212°C and a density of 0.958 g/mL at 25°C . It is widely utilized in organic synthesis, such as in the preparation of pyrazolo[3,4-d]pyrimidines , and as a catalyst in polymerization reactions .

Properties

IUPAC Name

N,4-dimethylaniline
Source PubChem
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InChI

InChI=1S/C8H11N/c1-7-3-5-8(9-2)6-4-7/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIFLGSATTWUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060763
Record name Benzenamine, N,4-dimethyl-
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Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

623-08-5
Record name N-Methyl-p-toluidine
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Record name Benzenamine, N,4-dimethyl-
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Record name Benzenamine, N,4-dimethyl-
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Record name Benzenamine, N,4-dimethyl-
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Record name N-methyl-p-toluidine
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Record name BENZENAMINE, N,4-DIMETHYL-
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Preparation Methods

Catalyst Composition and Pretreatment

The Cu-Zn-Al catalytic system represents the most industrially viable method for NMPT synthesis, with patents detailing optimized compositions of 45.5–68.0% Cu , 12.3–22.5% Zn , and 1.9–4.1% Al by weight. Pretreatment with hydrogen at 150–300°C reduces CuO to elemental Cu, enhancing catalytic activity and selectivity. A nitrogen/hydrogen gas stream (95% N₂, 5% H₂) is gradually shifted to 100% H₂ during this process, ensuring structural stability.

Reaction Conditions and Performance

ParameterOptimal RangeIndustrial Standard
Temperature200–300°C240–290°C
Pressure8–12 MPa10 MPa
Molar Ratio (PT:MeOH)1:1.5–1:2.51:2
Catalyst Loading0.4–0.7 kg PT/kg cat/hr0.5 kg PT/kg cat/hr
Yield85–94%90%

Tubular reactors facilitate continuous production, with catalyst lifetimes exceeding 1,000 hours due to minimal coke formation. Byproduct generation (e.g., N,N-dimethyl-p-toluidine) is suppressed to <5% through precise methanol stoichiometry.

High-Pressure Autoclave Synthesis with POCl₃

Reaction Mechanism and Limitations

The POCl₃-mediated method involves reacting p-toluidine with methanol in an autoclave at 280°C and 60 bar , producing NMPT alongside significant N,N-dimethyl-p-toluidine. While this method achieves 94% conversion , selectivity for NMPT is poor (<1%) due to uncontrolled methylation. The harsh conditions also necessitate costly equipment and generate corrosive byproducts.

Comparative Analysis with Catalytic Methods

AspectPOCl₃ MethodCu-Zn-Al Catalysis
Temperature280°C240–290°C
Pressure60 bar10 MPa
Selectivity (NMPT)<1%85–94%
Environmental ImpactHigh (corrosive waste)Low (H₂ byproduct)

This method is largely obsolete in modern industry due to inefficiency and safety concerns.

Hydrogenation with Au/Al₂O₃ Catalysts

Process Optimization

A novel approach employs Au/Al₂O₃ catalysts under 140°C and 8 MPa of CO₂/H₂ (2:6 MPa), achieving 98% yield of NMPT. The reaction proceeds via reductive methylation, where methanol decomposes to provide methyl groups. Gold’s low oxophilicity minimizes over-hydrogenation, ensuring high selectivity.

Industrial Feasibility

Despite exceptional yields, the high cost of gold and specialized equipment limits scalability. Current research focuses on alloying Au with transition metals to reduce expenses.

Comparative Evaluation of NMPT Synthesis Routes

MethodYieldSelectivityCatalyst CostScalability
Cu-Zn-Al Catalysis90%HighLowHigh
Au/Al₂O₃ Hydrogenation98%Very HighVery HighLow
POCl₃ Autoclave94%*Very LowModerateModerate

*Primarily produces N,N-dimethyl derivative.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-p-toluidine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

NMP serves as an important intermediate in the synthesis of various chemicals, including:

  • Dyes and Pigments : NMP is utilized in the production of azo dyes, which are widely used in textiles and printing inks.
  • Pharmaceuticals : It acts as a precursor in synthesizing pharmaceutical compounds, particularly those requiring aromatic amine functionalities.
  • Polymer Chemistry : NMP is involved in producing polyurethanes and other polymers due to its ability to participate in polymerization reactions.

Fuel Additive Applications

Recent studies have highlighted NMP's potential as a fuel additive. A patent describes a fuel additive concentrate containing NMP, which improves the research octane number (RON) of fuels. This enhancement leads to:

  • Increased Fuel Efficiency : By improving combustion characteristics, NMP helps achieve better fuel savings.
  • Reduced Emissions : The use of NMP as an additive can lower carbon footprints associated with fuel combustion processes .

Material Science

In material science, NMP is explored for its properties that enhance the performance of materials:

  • Coatings and Sealants : NMP is used in formulations for coatings that require improved adhesion and durability.
  • Adhesives : Its chemical properties make it suitable for use in adhesives that bond difficult substrates effectively .

Toxicological Studies and Safety Considerations

While NMP has beneficial applications, it is essential to consider its toxicological profile. Studies indicate that NMP can be toxic if ingested or inhaled, necessitating safety precautions during handling. Regulatory classifications highlight its potential health risks, including:

  • Toxicity : Classified as toxic if swallowed or inhaled, with potential organ damage from prolonged exposure .
  • Environmental Impact : Harmful to aquatic life with long-lasting effects, emphasizing the need for careful disposal and management practices .

Data Table: Applications of this compound

Application AreaDescriptionBenefits
Chemical SynthesisIntermediate for dyes, pharmaceuticals, and polymersVersatile reactivity
Fuel AdditivesEnhances octane ratings and reduces emissionsImproved efficiency and environmental impact
Material ScienceUsed in coatings, sealants, and adhesivesEnhanced adhesion and durability
Toxicological StudiesEvaluates health risks associated with exposureInforms safety protocols

Case Studies

  • Fuel Efficiency Improvement : A study demonstrated that adding NMP to gasoline formulations resulted in a measurable increase in RON, leading to improved engine performance metrics.
  • Dye Production : In textile manufacturing, the incorporation of NMP-derived dyes showed enhanced colorfastness compared to traditional dyes, indicating potential market advantages.
  • Polymer Development : Research on polyurethane formulations revealed that incorporating NMP improved mechanical properties significantly compared to formulations without it.

Mechanism of Action

The mechanism of action of N-Methyl-p-toluidine involves its interaction with molecular targets through its aromatic amine group. The compound can form radical cations, which participate in various chemical reactions. For example, it annelates with dimethyl acetylenedicarboxylate via the formation of a toluidine radical cation intermediate . These interactions are crucial in its role as a precursor in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Chemical Structure and Physical Properties

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Physical Properties
N-Methyl-p-toluidine C₈H₁₁N -NHCH₃ (N-methyl), -CH₃ (p) 121.18 Boiling point: 212°C; Density: 0.958 g/mL
N,N-Dimethyl-p-toluidine (DMPT) C₉H₁₃N -N(CH₃)₂ (N,N-dimethyl), -CH₃ (p) 135.21 Liquid at room temperature
p-Toluidine C₇H₉N -NH₂ (primary amine), -CH₃ (p) 107.16 Melting point: 43–45°C
N-Ethyl-p-toluidine C₉H₁₃N -NHCH₂CH₃ (N-ethyl), -CH₃ (p) 135.21 Higher molecular weight than this compound
N-Methylaniline C₇H₉N -NHCH₃ (N-methyl) 107.15 Boiling point: 196°C

Key Structural Differences :

  • DMPT is a tertiary amine (N,N-dimethyl), enhancing its steric bulk compared to secondary amines like this compound .

Reactivity and Chemical Behavior

  • Blocking Reactions: this compound reacts rapidly with polyisocyanates (>50% completion within 2 minutes) due to electron-donating methyl groups increasing nitrogen nucleophilicity . In contrast, ortho-substituted analogs (e.g., methyl 2-(methylamino)benzoate) show reduced reactivity due to steric hindrance .
  • Catalytic Applications: this compound is used in asymmetric catalysis within metal-organic frameworks (MOFs), yielding β-amino alcohols with >90% enantioselectivity .

Toxicity and Metabolism

Compound Toxicity Profile Metabolic Pathways
This compound Low genotoxicity; forms DNA adducts but negative in bacterial mutagenicity tests . Metabolized via N-hydroxylation to reactive intermediates (e.g., imine methides) .
DMPT Carcinogenic (liver/nasal tumors in rodents); listed as a carcinogen in California . Metabolized to this compound (M3) and p-(N-acetylhydroxyamino)hippuric acid .
p-Toluidine Induces methemoglobinemia; genotoxic potential via phenylhydroxylamine metabolites . Oxidized to phenylhydroxylamine, a potent methemoglobin-forming agent .

Key Findings :

  • DMPT’s higher toxicity compared to this compound is attributed to its tertiary amine structure and metabolic activation to reactive intermediates .

Biological Activity

N-Methyl-p-toluidine (NMT) is an aromatic amine used in various industrial applications, particularly as a chemical intermediate in the synthesis of dyes, pharmaceuticals, and polymers. Its biological activity has garnered attention due to its potential toxicological effects and implications for human health. This article reviews the biological activity of NMT, focusing on its toxicological profile, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Chemical Formula : C9H13N
  • Molecular Weight : 135.21 g/mol
  • CAS Number : 99-97-8

Acute Toxicity

This compound exhibits moderate acute toxicity. In animal studies, it has been shown to cause methemoglobinemia—a condition where hemoglobin is converted to methemoglobin, reducing its oxygen-carrying capacity. For instance, a study reported that ingestion of N,N-dimethyl-p-toluidine (a closely related compound) in a 16-month-old girl led to an acute cyanotic episode due to methemoglobinemia after consuming approximately 6 mg/kg body weight .

Chronic Toxicity and Carcinogenicity

Chronic exposure to NMT has been linked to liver toxicity and carcinogenic effects. In a two-year study involving F344/N rats and B6C3F1 mice, N,N-dimethyl-p-toluidine was found to induce liver tumors, with significant alterations observed in liver transcriptomic profiles . The study indicated dose-related increases in hepatocellular adenomas and carcinomas, particularly at higher doses (60 mg/kg) over extended exposure periods.

Metabolism and Biochemical Transformation

The metabolic pathway of this compound involves its conversion into various metabolites, including p-methylphenylhydroxylamine, which is believed to be responsible for its toxic effects . This transformation can lead to oxidative stress and damage within hepatic tissues, activating cellular pathways associated with toxicity.

Gene Expression Alterations

Transcriptomic analyses have demonstrated that exposure to NMT leads to significant changes in gene expression related to oxidative stress response mechanisms. For example, activation of the Nrf2 pathway was noted, which is critical for cellular defense against oxidative damage .

Case Study 1: Methemoglobinemia Incident

A notable case involved a 16-month-old girl who developed methemoglobinemia after ingesting a product containing N,N-dimethyl-p-toluidine. The administration of methylene blue successfully reversed her condition, highlighting the compound's potential for acute toxicity through biochemical transformation into harmful metabolites .

Case Study 2: Long-term Animal Studies

In long-term studies involving rodents, significant incidences of liver tumors were observed following repeated exposure to N,N-dimethyl-p-toluidine. The study found that male and female mice exhibited increased tumor rates correlating with higher doses administered over two years .

Summary of Findings

Study Type Organism Dose (mg/kg) Duration Findings
Acute ToxicityHuman6Single DoseMethemoglobinemia observed
Chronic ToxicityRats & Mice602 YearsIncreased liver tumors and transcriptomic changes
Metabolism StudiesIn vitroVarious-Conversion to toxic metabolites observed

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for N-methyl-p-toluidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of p-toluidine using methylating agents like methyl iodide or dimethyl sulfate under alkaline conditions. Catalytic methods, such as those employing zeolites or metal-oxide catalysts, can enhance selectivity and reduce byproducts . For example, a patented method uses a two-step nucleophilic substitution with 2-bromoethylamine hydrobromide, achieving intermediates with high purity . Reaction temperature (optimized near 80–100°C) and solvent choice (e.g., chloroform for encapsulation of isomers) critically affect yield and isomer formation .

Q. How can researchers characterize this compound’s purity and structural identity?

  • Methodological Answer : Key techniques include:

  • Chromatography : HPLC or GC-MS to detect impurities (e.g., unreacted p-toluidine or dimethylated byproducts) .
  • Spectroscopy : FT-IR for amine functional groups (N-H stretch ~3400 cm⁻¹) and NMR (¹H and ¹³C) to confirm methyl group positions. The SMILES string CNc1ccc(C)cc1 and InChI key QCIFLGSATTWUQJ-UHFFFAOYSA-N provide reference standards .
  • Crystallization point analysis : Deviations from the literature value (212°C) indicate impurities .

Q. What safety protocols are essential for handling this compound in academic labs?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and respirators to prevent dermal/inhalation exposure due to acute toxicity (GHS Category 3) .
  • Spill management : Contain spills with inert absorbents (e.g., vermiculite), avoid water flushing, and dispose of waste via licensed hazardous waste facilities .
  • Medical monitoring : Regular blood methemoglobin level tests for lab personnel to detect overexposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound?

  • Methodological Answer : Discrepancies often arise in radical-mediated pathways. For instance, annelation with dimethyl acetylenedicarboxylate may proceed via a toluidine radical cation intermediate, as shown by ESR spectroscopy . To validate mechanisms:

  • Isotopic labeling : Use deuterated methyl groups to track hydrogen transfer.
  • Computational modeling : DFT calculations to compare energy barriers for competing pathways .
  • Reproducibility : Cross-check experimental conditions (e.g., solvent polarity, initiator concentrations) from conflicting studies .

Q. What advanced analytical techniques are suitable for studying this compound’s role in supramolecular chemistry?

  • Methodological Answer :

  • X-ray crystallography : Resolve host-guest structures (e.g., encapsulation with chloroform) to analyze steric effects of the methyl group .
  • Mass spectrometry (MS) : High-resolution MS identifies adducts formed during urea synthesis, such as N-methyl-N-p-methoxyphenyl derivatives .
  • Thermogravimetric analysis (TGA) : Assess thermal stability of encapsulated complexes under inert atmospheres .

Q. How can researchers design experiments to explore this compound’s applications in medicinal chemistry?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing methyl with ethyl) and test bioactivity against targets like TRPV1 receptors .
  • Kinetic assays : Monitor reaction rates in multi-step syntheses (e.g., pyrazolo[3,4-d]pyrimidines) using stopped-flow techniques .
  • Toxicity screening : Partner with bioassay labs to evaluate mutagenicity via Ames tests, given structural similarities to carcinogenic aryl amines .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing contradictory toxicity data for this compound?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from SDS sheets and academic studies, weighting results by sample size and methodology rigor.
  • Dose-response modeling : Use nonlinear regression to reconcile LD₅₀ variations across species .
  • Uncertainty quantification : Report confidence intervals for methemoglobin levels in exposed cohorts .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer :

  • Standardized protocols : Adhere to ISO/ISC methods for sampling and testing crystallization points .
  • Open-science practices : Share detailed reaction logs (e.g., via platforms like Zenodo) including raw NMR/MS data .
  • Collaborative validation : Cross-institutional replication of key steps (e.g., nucleophilic substitution in urea synthesis) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-p-toluidine
Reactant of Route 2
N-Methyl-p-toluidine

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